(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic rings, along with functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-butoxybenzaldehyde with 5-(3-chlorobenzyl)-1,3-thiazol-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The aromatic rings and thiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aromatic or thiazole derivatives.
Scientific Research Applications
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Uniqueness
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide stands out due to its combination of aromatic, heterocyclic, and functional groups, which confer unique reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-3-(2-butoxyphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-2-3-11-30-22-10-5-4-8-18(22)14-19(15-26)23(29)28-24-27-16-21(31-24)13-17-7-6-9-20(25)12-17/h4-10,12,14,16H,2-3,11,13H2,1H3,(H,27,28,29)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVDVVXKOQIHJM-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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